Cas no 1306763-31-4 (tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate)
![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1306763-31-4x500.png)
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
- (S)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-butyl (s)-(4-cyano-2,3-dihydro-1h-inden-1-yl)carbamate
- Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
- (S)-1-(Boc-amino)-2,3-dihydro-1H-indene-4-carbonitrile
- AMY16599
- (1S)-1-(Boc-amino)-4-cyano-2,3-dihydro-1H-inden
- (5)-tert-butyl 4-cyano-2,3-dih
- (5)-tert-butyl 4-cyano-2,3-
- AS-30141
- EN300-6740774
- DTXSID901130368
- AKOS037630869
- SCHEMBL2195080
- (S)-tert-butyl 4-cyano-2,3-dihydro-1H-inden-1-ylcarbamate
- CS-0048033
- Ozanimod intermediates
- LBHMMDUJKBJVQI-ZDUSSCGKSA-N
- (5)-tert-butyl 4-cyano-2,3-dihydro-1H-inden-1-ylcarbamate
- MFCD20257779
- t-Butyl (S)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- 1306763-31-4
- AC-29954
- DB-110561
-
- MDL: MFCD28502614
- インチ: 1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1
- InChIKey: LBHMMDUJKBJVQI-ZDUSSCGKSA-N
- SMILES: O(C(N[C@@H]1C2C=CC=C(C#N)C=2CC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 258.136827821 g/mol
- 同位素质量: 258.136827821 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 391
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 258.32
- XLogP3: 2.6
- トポロジー分子極性表面積: 62.1
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.046 g/l)(25ºC)、
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB513690-5g |
t-Butyl (S)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate; . |
1306763-31-4 | 5g |
€330.80 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118673-5g |
tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95% | 5g |
¥800.00 | 2024-11-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118673-100mg |
tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95% | 100mg |
¥42.00 | 2024-11-04 | |
Chemenu | CM326386-50g |
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95%+ | 50g |
$1374 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118673-250mg |
tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95% | 250mg |
¥84.00 | 2024-11-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX002-200mg |
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95% | 200mg |
142.0CNY | 2021-07-09 | |
Enamine | EN300-6740774-0.5g |
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |
1306763-31-4 | 95% | 0.5g |
$969.0 | 2023-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45315-5g |
(S)-1-(Boc-amino)-2,3-dihydro-1H-indene-4-carbonitrile |
1306763-31-4 | 95% | 5g |
¥776.0 | 2023-09-05 | |
abcr | AB513690-1 g |
t-Butyl (S)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate; . |
1306763-31-4 | 1g |
€183.20 | 2023-06-14 | ||
abcr | AB513690-10 g |
t-Butyl (S)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate; . |
1306763-31-4 | 10g |
€710.70 | 2023-06-14 |
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamateに関する追加情報
Professional Introduction to Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS No. 1306763-31-4)
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate, with the CAS number 1306763-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural motif of this compound, featuring a tert-butyl group and a chiral center at the indene core, makes it particularly intriguing for researchers exploring novel pharmacophores.
The indene ring system in Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate contributes to its unique electronic and steric properties, which can be exploited in drug design. Indenes are known for their stability and their ability to engage in multiple interactions with biological targets, making them valuable scaffolds in the development of new therapeutic agents. The presence of a cyano group at the 4-position of the indene ring further enhances its potential as a pharmacological entity by introducing additional functionality that can modulate binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing chiral carbamates as pharmacological intermediates. The enantiomeric purity of such compounds is crucial for their biological activity, and the (1S)-configuration at the indene core in Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate ensures that it is derived from a well-defined enantiopure precursor. This specificity is particularly important in drug development, where subtle differences in stereochemistry can significantly impact efficacy and safety profiles.
The tert-butyl group attached to the carbamate moiety serves multiple purposes in this compound. It not only enhances the lipophilicity of the molecule but also provides a stable handle for further chemical modifications. Such modifications are often necessary to optimize pharmacokinetic properties and improve solubility, which are critical factors in drug formulation and delivery. The combination of these features makes Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before they are synthesized in the lab. By leveraging molecular modeling techniques, scientists can identify potential binding interactions between Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate and target proteins or enzymes. This approach has been instrumental in accelerating the discovery process for new drugs by reducing the reliance on empirical screening methods.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps include the formation of the indene core through cyclization reactions, followed by functionalization at the 4-position with a cyano group. The introduction of the carbamate moiety is typically achieved through nucleophilic substitution or condensation reactions, depending on the synthetic route chosen. Each step must be meticulously controlled to prevent unwanted side reactions that could compromise the integrity of the final product.
The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting enzymes involved in cancer metabolism. Indene derivatives have emerged as particularly effective scaffolds for such inhibitors due to their ability to mimic natural substrates and disrupt enzymatic activity. Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate could serve as a valuable building block for designing novel anti-cancer agents that exploit this mechanism.
In addition to its potential applications in oncology, this compound may also find utility in other therapeutic areas. For instance, its structural features could make it suitable for developing treatments against neurological disorders or inflammatory conditions. The ability to modify both the indene core and the carbamate group provides ample opportunities for generating libraries of derivatives with tailored biological activities.
The role of chiral auxiliaries and catalysts has become increasingly prominent in modern synthetic organic chemistry. The use of (R)-selective auxiliaries during key stereogenic center formations ensures that compounds like Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1 -yl]carbamate are obtained with high enantiomeric purity. This approach aligns with current trends toward sustainable chemistry practices by minimizing waste and improving reaction efficiency.
As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl N-[ ( 1 S ) - 4 - cyano - 2 , 3 - dihydro - 1 H - inden - 1 - yl ] carbamate will remain at the forefront of drug discovery efforts. Their unique structural features offer a rich foundation for innovation, and their potential applications across multiple disease areas make them particularly attractive for further investigation by academic and industrial researchers alike.
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